

An In-depth Technical Guide to the Physical Properties of Boc-aminoethyl Tosylate

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Compound of Interest

Compound Name: 2-((tert-butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl N-(2-tosyloxyethyl)carbamate, commonly known as Boc-aminoethyl tosylate. This bifunctional molecule is of significant interest in organic synthesis and medicinal chemistry, serving as a valuable building block for the introduction of a protected aminoethyl moiety. The presence of a Boc-protecting group on the amine and a tosylate leaving group allows for sequential and selective reactions, making it a versatile reagent in the construction of complex molecules, including pharmaceutical intermediates and linkers for antibody-drug conjugates.

This guide details the known physical properties, predicted spectral data, and provides standardized experimental protocols for the synthesis and characterization of Boc-aminoethyl tosylate.

Core Physical and Chemical Properties

The physical properties of Boc-aminoethyl tosylate are summarized in the table below. It is important to note that while some data is readily available, specific values such as melting and boiling points are not consistently reported in the literature. In such cases, data from closely related analogs are provided for estimation, and this is clearly indicated.

Property	Value / Description
IUPAC Name	tert-butyl N-[2-(4-methylphenyl)sulfonyl]ethylcarbamate
Synonyms	Boc-aminoethyl tosylate, N-Boc-2-aminoethyl p-toluenesulfonate
Molecular Formula	C ₁₄ H ₂₁ NO ₄ S
Molecular Weight	299.39 g/mol
Appearance	Expected to be a white to off-white solid
Melting Point	Data not available; a related compound, 2-(Boc-amino)ethyl bromide, has a melting point of 30-32 °C.
Boiling Point	Data not available; likely to decompose at high temperatures.
Solubility	Expected to be soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
Storage	Store in a cool, dry place, typically at -20°C for long-term stability.

Spectroscopic Data (Predicted)

Detailed spectroscopic analysis is crucial for the unambiguous identification and purity assessment of Boc-aminoethyl tosylate. While a definitive, published spectrum for this specific molecule is not readily available, the expected spectral characteristics can be predicted based on the well-understood behavior of the tert-butoxycarbonyl (Boc) and p-toluenesulfonyl (tosyl) functional groups.

Technique	Expected Peaks / Signals
¹ H NMR	<ul style="list-style-type: none">- ~7.8 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group.- ~7.4 ppm (d, 2H): Aromatic protons meta to the sulfonyl group.- ~5.0 ppm (br s, 1H): NH proton of the carbamate.- ~4.2 ppm (t, 2H): -CH₂- group attached to the tosylate oxygen.- ~3.4 ppm (q, 2H): -CH₂- group attached to the carbamate nitrogen.- ~2.4 ppm (s, 3H): Methyl protons of the tosyl group.- ~1.4 ppm (s, 9H): Protons of the tert-butyl group.
¹³ C NMR	<ul style="list-style-type: none">- ~156 ppm: Carbonyl carbon of the Boc group.- ~145 ppm: Quaternary aromatic carbon of the tosyl group attached to sulfur.- ~133 ppm: Quaternary aromatic carbon of the tosyl group.- ~130 ppm: Aromatic CH carbons of the tosyl group.- ~128 ppm: Aromatic CH carbons of the tosyl group.- ~80 ppm: Quaternary carbon of the tert-butyl group.- ~69 ppm: -CH₂- carbon attached to the tosylate oxygen.- ~41 ppm: -CH₂- carbon attached to the carbamate nitrogen.- ~28 ppm: Methyl carbons of the tert-butyl group.- ~22 ppm: Methyl carbon of the tosyl group.
FTIR (cm ⁻¹)	<ul style="list-style-type: none">- ~3350 cm⁻¹: N-H stretching of the carbamate.- ~2980 cm⁻¹: C-H stretching of the alkyl groups.- ~1690 cm⁻¹: C=O stretching of the carbamate.- ~1360 cm⁻¹ & ~1170 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonate.- ~1160 cm⁻¹: C-O stretching of the carbamate.- ~950 cm⁻¹: S-O stretching of the sulfonate.

Experimental Protocols

The following section details the methodologies for the synthesis and characterization of Boc-aminoethyl tosylate.

Synthesis of Boc-aminoethyl tosylate

The synthesis of Boc-aminoethyl tosylate is typically achieved through the tosylation of N-Boc-ethanolamine.

Materials:

- N-Boc-ethanolamine
- p-Toluenesulfonyl chloride (TsCl)
- Triethylamine (TEA) or Pyridine
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-ethanolamine (1.0 equivalent) and dissolve it in anhydrous DCM.
- Cool the solution to 0 °C using an ice bath.
- Add triethylamine (1.2 equivalents) or pyridine as a base to the stirred solution.
- Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, ensuring the temperature remains at 0 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).

- Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
- Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield Boc-aminoethyl tosylate.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified Boc-aminoethyl tosylate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
- **¹H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Standard parameters include 16 scans with a relaxation delay of 1 second.
- **¹³C NMR Acquisition:** Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled spectrum is typically obtained with a higher number of scans (e.g., 1024) and a relaxation delay of 2 seconds to ensure adequate signal-to-noise ratio.
- **Data Processing:** Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

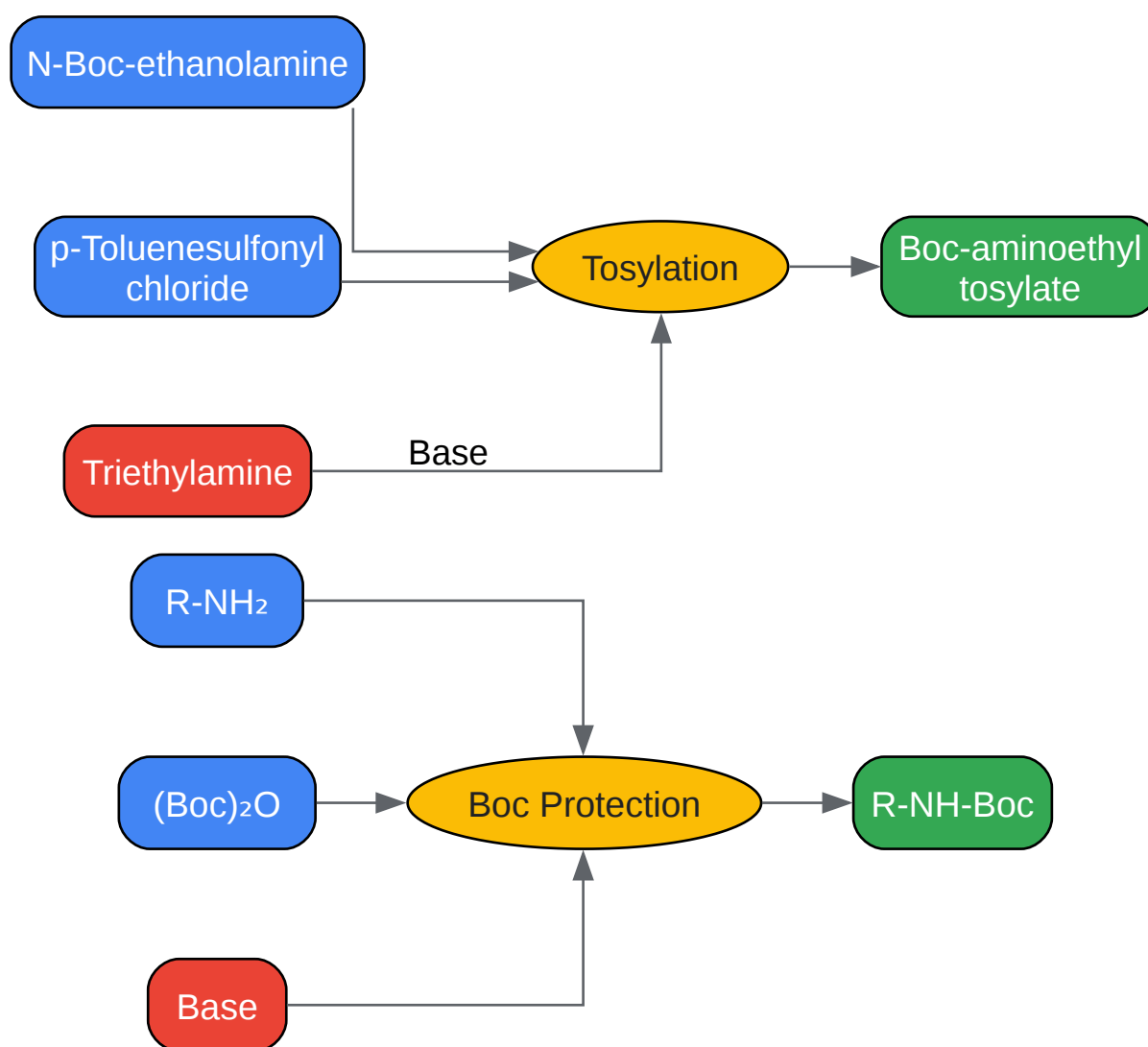
- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil or viscous liquid, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.
- **Acquisition:** Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

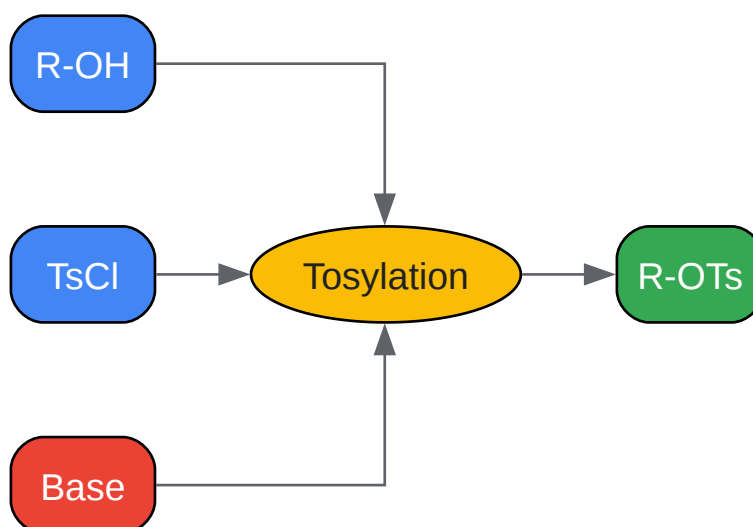
3. Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- **Acquisition:** Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) for polar molecules like this. Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion $[M+H]^+$ or other adducts.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows relevant to Boc-aminoethyl tosylate.





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